N-(4-Methylphenyl)-1H-pyrazol-4-amine is an organic compound that belongs to the pyrazole class of compounds, characterized by a five-membered ring containing two nitrogen atoms. This compound is recognized for its potential applications in various fields, including pharmaceuticals and agrochemicals. Its molecular formula is C10H12N4, with a molecular weight of approximately 188.23 g/mol. The compound is often studied for its biological activities and as a precursor in synthetic chemistry.
N-(4-Methylphenyl)-1H-pyrazol-4-amine can be sourced from chemical suppliers such as Sigma-Aldrich and BenchChem, which offer various grades of purity for research purposes . In terms of classification, it falls under the category of pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties.
The synthesis of N-(4-Methylphenyl)-1H-pyrazol-4-amine typically involves a multi-step process. A common method includes:
These reactions are usually conducted in solvents such as ethanol, often utilizing catalysts like acetic acid to facilitate the process.
The reaction conditions typically require careful temperature control and the use of inert atmospheres to prevent oxidation. The yields can be optimized by varying the concentration of reactants and the reaction time.
Key structural data include:
N-(4-Methylphenyl)-1H-pyrazol-4-amine participates in several chemical reactions:
The specific outcomes of these reactions depend on the reagents and conditions employed.
The mechanism by which N-(4-Methylphenyl)-1H-pyrazol-4-amine exerts its effects is primarily attributed to its interaction with biological targets, such as enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. While detailed mechanistic studies are still ongoing, initial findings suggest that it may inhibit specific signaling pathways that lead to cell growth and inflammation .
The density is estimated around 1.3 g/cm³, and it exhibits moderate reactivity towards electrophiles due to the presence of nitrogen atoms in the pyrazole ring .
N-(4-Methylphenyl)-1H-pyrazol-4-amine has various scientific applications:
The medicinal history of pyrazoles dates to 1883 when Ludwig Knorr first synthesized antipyrine (phenazone) through the condensation of phenylhydrazine with ethyl acetoacetate—a landmark achievement that established the foundation for pyrazole therapeutics [3] [7]. This discovery revealed the remarkable analgesic and antipyretic properties of pyrazolone derivatives, prompting extensive exploration of this chemical space. Throughout the 20th century, several pyrazole-based drugs achieved clinical success, including phenylbutazone (1949, anti-inflammatory), allopurinol (1966, gout treatment), and betazole (H₂-receptor agonist for gastric secretion assessment) [6]. The late 1990s marked a pivotal advancement with the approval of celecoxib, a selective COX-2 inhibitor that demonstrated improved gastrointestinal safety over non-selective NSAIDs, validating pyrazole as a scaffold for target-specific drug design [1].
Table 1: Historical Milestones in Pyrazole-Based Drug Development
| Year | Compound | Therapeutic Application | Significance |
|---|---|---|---|
| 1883 | Antipyrine | Analgesic/antipyretic | First synthetic pyrazole drug |
| 1949 | Phenylbutazone | Anti-inflammatory | Introduced for rheumatoid arthritis |
| 1966 | Allopurinol | Gout treatment | Xanthine oxidase inhibitor |
| 1980s | Betazole | Diagnostic agent | Histamine H₂ receptor agonist |
| 1999 | Celecoxib | COX-2 selective NSAID | Validated target specificity of pyrazoles |
| 2023 | Pirtobrutinib | Anticancer (BTK inhibitor) | Demonstrated pyrazole efficacy in kinase inhibition |
The 21st century has witnessed exponential growth in pyrazole medicinal chemistry, driven by advances in synthetic methodologies and structural biology. Contemporary research focuses on molecular hybridization strategies, combining pyrazole with other pharmacophores to enhance efficacy and overcome drug resistance [6] [8]. N-(4-Methylphenyl)-1H-pyrazol-4-amine represents a modern iteration of this evolution—a structurally simplified yet versatile building block that preserves the essential pharmacophoric features of more complex derivatives [5]. Its synthesis typically involves Buchwald-Hartwig amination or nucleophilic substitution reactions, allowing efficient coupling of the pyrazole core with various aryl halides [3].
Synthetic approaches have evolved significantly from early Knorr-type condensations to contemporary green chemistry methods. Recent innovations include:
N-(4-Methylphenyl)-1H-pyrazol-4-amine (C₁₀H₁₁N₃, MW 173.22 g/mol) exhibits a distinctive structural architecture that underlies its pharmacological relevance. The molecule features a pyrazole core with an exocyclic primary amine at C4 and a para-methyl-substituted phenyl ring attached to the N1 nitrogen [5]. This arrangement creates a conjugated system with specific hydrogen-bonding capabilities critical for target engagement. Crystallographic studies reveal that the compound forms needle-like white crystals with a melting point of 172-179°C, indicating significant lattice stability [5]. The presence of both hydrogen bond donor (-NH- group) and acceptor (pyridinic nitrogen) sites enables diverse interactions with biological macromolecules, particularly through bidentate binding motifs that enhance binding affinity and selectivity.
Table 2: Structural and Physicochemical Properties of N-(4-Methylphenyl)-1H-pyrazol-4-amine
| Property | Value | Significance |
|---|---|---|
| Molecular formula | C₁₀H₁₁N₃ | Balanced carbon/nitrogen ratio |
| Molecular weight | 173.22 g/mol | Optimal for blood-brain barrier penetration |
| Melting point | 172-179°C | Indicates crystalline purity |
| Hydrogen bond donors | 2 (NH₂ and NH) | Facilitates target binding |
| Hydrogen bond acceptors | 3 (pyrazole N, NH₂) | Enables diverse molecular interactions |
| Storage conditions | 0-8°C | Stability under refrigeration |
| Aromatic system | Extended conjugation | Enhances π-stacking interactions |
Functionally, this scaffold serves as a multifunctional pharmacophore in drug discovery. The electron-rich pyrazole ring participates in π-π stacking interactions with aromatic residues in enzyme binding pockets, while the exocyclic amino group can form crucial hydrogen bonds with protein targets [1] [9]. The para-methyl group on the phenyl ring provides strategic lipophilic character that enhances membrane permeability without excessive hydrophobicity—a critical balance for optimizing bioavailability [5]. This structural combination has proven valuable across multiple therapeutic contexts:
The molecule's versatility is further evidenced by its role in synthesizing protein kinase inhibitors. In p38MAPK inhibition studies, derivatives featuring this core demonstrate hydrogen bonding between the pyrazole NH group and the Ala250 backbone carbonyl, while the 4-amino group forms additional bonds with Asn101—interactions critical for submicromolar inhibitory activity [1]. Similarly, in CDK2 inhibitors, the scaffold positions substituents to occupy the hydrophobic back pocket, enhancing selectivity over other cyclin-dependent kinases [2].
The bioactivity of pyrazole derivatives exhibits extraordinary sensitivity to substituent patterns, governed by electronic, steric, and tautomeric factors. N-(4-Methylphenyl)-1H-pyrazol-4-amine exemplifies how strategic positioning of functional groups dictates pharmacological outcomes. The C4-amino group in this compound represents a particularly advantageous configuration due to its hydrogen-bonding versatility and reduced steric hindrance compared to C3- or C5- substituted isomers [1]. This positioning preserves the aromatic character of the ring while providing a synthetically accessible site for derivatization. Structure-activity relationship (SAR) studies reveal that 4-aminopyrazoles demonstrate superior kinase inhibition compared to their 3-amino or 5-amino counterparts, attributed to optimal vector alignment with catalytic lysine residues in ATP-binding sites [1].
The methyl group at the para-position of the N1-phenyl ring plays multiple critical roles:
Table 3: Impact of Substituents on Pyrazole Bioactivity
| Modification Site | Structural Change | Biological Consequence |
|---|---|---|
| C4 position | Amino vs. methyl substitution | Amino group enables hydrogen bonding essential for kinase inhibition (IC₅₀ improved 10-fold) |
| N1 aryl para position | Methyl vs. halogen substitution | Methyl enhances membrane permeability while halogens increase antibacterial activity |
| Pyrazole ring | Tautomerism (1H vs. 2H) | 1H tautomer preferred for hydrogen bond donation capacity |
| Amino group | Free vs. acylated | Free amine critical for antimicrobial activity against S. aureus (MIC 25 μg/mL) |
| Methyl group | Para vs. meta positioning | Para configuration optimizes steric fit in hydrophobic enzyme pockets |
Tautomeric behavior significantly influences molecular recognition. N-(4-Methylphenyl)-1H-pyrazol-4-amine predominantly exists as the 1H,4H-tautomer rather than the 2H,4H-form, preserving both hydrogen bond donor sites (N1H and C4NH₂) while maintaining aromaticity [1]. This tautomeric preference distinguishes it from 3-aminopyrazoles and 5-aminopyrazoles, which exhibit different hydrogen-bonding capabilities and electronic distributions. SAR analyses of antimicrobial pyrazoles demonstrate that free 4-amino groups enhance activity against Staphylococcus aureus (MIC 25 μg/mL) compared to acylated derivatives, suggesting that hydrogen-bond donation at this position disrupts bacterial membrane integrity or enzymatic function [1] [7].
Molecular hybridization strategies leveraging this scaffold have yielded compounds with enhanced therapeutic profiles. Conjugation with thiazole rings at C4 creates dual pharmacophores that show potent antifungal activity (MIC 7.8 μg/mL against Candida albicans) [8]. Similarly, incorporation into pyrimidine-based kinase inhibitors enhances selectivity for CDK2 over CDK1 (25-fold difference), attributed to optimal positioning of the p-methylphenyl group in a hydrophobic subpocket [2]. These examples underscore how N-(4-Methylphenyl)-1H-pyrazol-4-amine serves as a versatile template for rational drug design, where strategic modifications fine-tune bioactivity while preserving advantageous physicochemical properties.
CAS No.: 18016-80-3
CAS No.: 14970-71-9
CAS No.:
CAS No.:
CAS No.: 73575-12-9